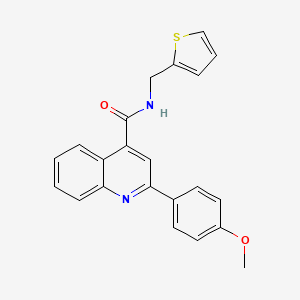![molecular formula C24H26N6O3 B11210257 5-amino-N-(2,4-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11210257.png)
5-amino-N-(2,4-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:
Name: 5-amino-N-(2,4-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide
IUPAC Name: this compound
Preparation Methods
Synthetic Routes::
- The synthesis of this compound involves several steps, including the formation of the triazole ring and the attachment of various substituents.
- One common synthetic route starts with the reaction of an amine (5-amino-1H-1,2,3-triazole-4-carboxamide) with an isocyanate (2,4-dimethylphenyl isocyanate) to form the desired compound.
- Other methods may involve cyclization reactions or multicomponent reactions.
- Industrial-scale production typically employs efficient and scalable methods.
- Continuous flow processes and automation are commonly used to optimize yield and minimize waste.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, especially involving the aromatic rings.
Substitution: Substituents on the phenyl rings can be replaced by various nucleophiles.
Reduction: Reduction of the oxazole ring or other functional groups is possible.
Oxidation: Reagents like KMnO₄ or PCC under specific conditions.
Substitution: Alkyl halides, amines, or other nucleophiles.
Reduction: Hydrogen gas with a catalyst (e.g., Pd/C).
- The major products depend on the specific reaction conditions and substituents. Isomers and regioselectivity play a role.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: May have applications in drug discovery.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It may interact with enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
: No specific references were found for this compound. The information provided is based on general knowledge of chemical synthesis and reactivity.
Properties
Molecular Formula |
C24H26N6O3 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
5-amino-N-(2,4-dimethylphenyl)-1-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C24H26N6O3/c1-5-32-18-9-7-17(8-10-18)24-27-20(16(4)33-24)13-30-22(25)21(28-29-30)23(31)26-19-11-6-14(2)12-15(19)3/h6-12H,5,13,25H2,1-4H3,(H,26,31) |
InChI Key |
GSLXBYPFQTWZDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=C(C=C(C=C4)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[2-chloro-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-6-yl]benzoate](/img/structure/B11210177.png)
![3-chloro-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11210178.png)
![5-amino-N-(4-chlorophenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11210183.png)

![5-(3-Chlorophenyl)-7-ethoxy-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11210188.png)
![N-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11210218.png)
![methyl 2-{[(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetyl]amino}benzoate](/img/structure/B11210223.png)
![Dimethyl 1-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11210226.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B11210228.png)

![2-[(4-Chlorophenyl)methanesulfonyl]-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)quinoxaline](/img/structure/B11210235.png)
![7-(3-chloro-4-methylphenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11210236.png)

![Ethyl 7-(2-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11210258.png)
